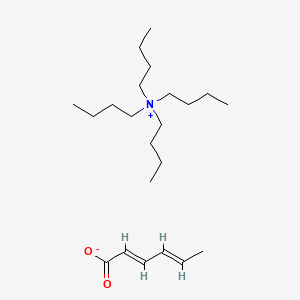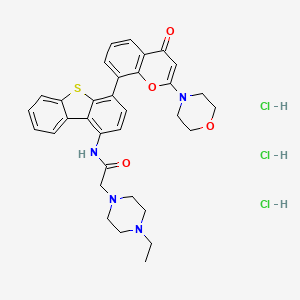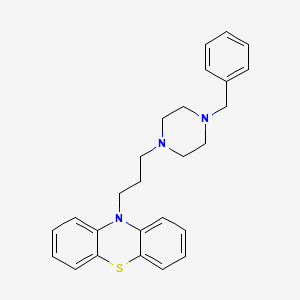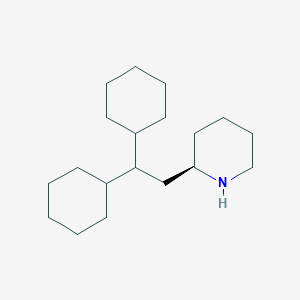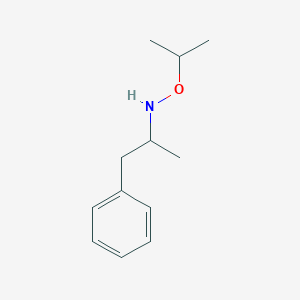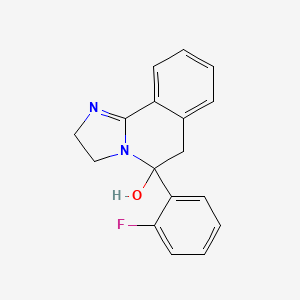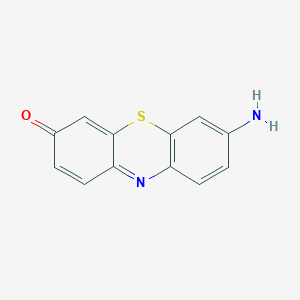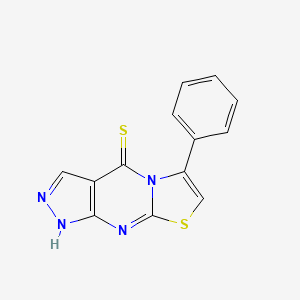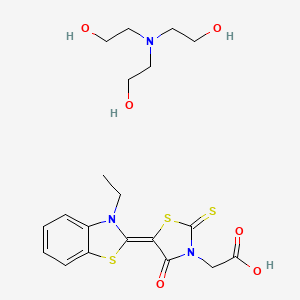
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tris(2-hydroxyethyl)ammonium cation with a 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate anion, making it an interesting subject for scientific research.
准备方法
The synthesis of Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate involves several steps:
Formation of the 3-ethylbenzothiazol-2(3H)-ylidene intermediate: This step typically involves the reaction of 3-ethylbenzothiazole with a suitable reagent to form the ylidene intermediate.
Synthesis of the 4-oxo-2-thioxothiazolidine-3-acetate: This can be achieved through the reaction of thiazolidine derivatives with appropriate oxidizing agents.
Combination of the intermediates: The final step involves the reaction of the ylidene intermediate with the 4-oxo-2-thioxothiazolidine-3-acetate to form the desired compound.
Formation of the tris(2-hydroxyethyl)ammonium salt: This is achieved by reacting the final product with tris(2-hydroxyethyl)amine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反应分析
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or thiazolidine rings are replaced with other groups.
Condensation: The compound can participate in condensation reactions, forming larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
相似化合物的比较
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate can be compared with similar compounds such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and have similar chemical properties.
Thiazolidine derivatives: These compounds contain the thiazolidine ring and exhibit similar reactivity.
Ammonium salts: These compounds have similar ionic properties and can be used in similar applications.
The uniqueness of this compound lies in its combination of these structural elements, which gives it distinct chemical and biological properties.
属性
CAS 编号 |
75069-22-6 |
|---|---|
分子式 |
C20H27N3O6S3 |
分子量 |
501.6 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H12N2O3S3.C6H15NO3/c1-2-15-8-5-3-4-6-9(8)21-13(15)11-12(19)16(7-10(17)18)14(20)22-11;8-4-1-7(2-5-9)3-6-10/h3-6H,2,7H2,1H3,(H,17,18);8-10H,1-6H2/b13-11+; |
InChI 键 |
SBQFVYQVMFWNBI-BNSHTTSQSA-N |
手性 SMILES |
CCN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O.C(CO)N(CCO)CCO |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O.C(CO)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


